molecular formula C10H13N3 B12623358 N,N,1-Trimethyl-1H-indazol-6-amine CAS No. 918903-64-7

N,N,1-Trimethyl-1H-indazol-6-amine

Cat. No.: B12623358
CAS No.: 918903-64-7
M. Wt: 175.23 g/mol
InChI Key: BVPZVWKGMLOECD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,1-Trimethyl-1H-indazol-6-amine typically involves transition metal-catalyzed reactions, reductive cyclization reactions, and the formation of C–N and N–N bonds. One common method includes the Cu(OAc)2-catalyzed formation of N–N bonds using oxygen as the terminal oxidant . Another approach involves the use of organometallic reagents to form N–H ketimine species, followed by Cu(OAc)2-catalyzed reactions in DMSO under an O2 atmosphere .

Industrial Production Methods

Industrial production methods for this compound often employ metal-catalyzed synthesis due to their efficiency and high yields. These methods minimize the formation of byproducts and are scalable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N,N,1-Trimethyl-1H-indazol-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce amines or hydrazines .

Scientific Research Applications

N,N,1-Trimethyl-1H-indazol-6-amine has numerous scientific research applications:

Mechanism of Action

The mechanism of action of N,N,1-Trimethyl-1H-indazol-6-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the enzyme indoleamine 2,3-dioxygenase 1 (IDO1), which plays a role in immune response regulation. This inhibition can lead to the suppression of tumor growth and enhanced immune response against cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N,1-Trimethyl-1H-indazol-6-amine stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity. Its ability to inhibit IDO1 makes it particularly valuable in cancer research and therapy .

Properties

CAS No.

918903-64-7

Molecular Formula

C10H13N3

Molecular Weight

175.23 g/mol

IUPAC Name

N,N,1-trimethylindazol-6-amine

InChI

InChI=1S/C10H13N3/c1-12(2)9-5-4-8-7-11-13(3)10(8)6-9/h4-7H,1-3H3

InChI Key

BVPZVWKGMLOECD-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC(=C2)N(C)C)C=N1

Origin of Product

United States

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